molecular formula C7H6O4 B152132 Phyllostine CAS No. 27270-89-9

Phyllostine

Cat. No.: B152132
CAS No.: 27270-89-9
M. Wt: 154.12 g/mol
InChI Key: PLELZLHJHUZIGY-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Phyllostine undergoes various chemical reactions, including oxidation and reduction. It can also participate in substitution reactions due to the presence of reactive functional groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-methyl-1,4-benzoquinone-5,6-epoxide .

Comparison with Similar Compounds

This compound’s unique structural features and higher phytotoxicity make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

(1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLELZLHJHUZIGY-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C2C(C1=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)[C@H]2[C@@H](C1=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181723
Record name Phyllostine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27270-89-9
Record name Phyllostine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027270899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phyllostine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYLLOSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1K54WA3BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phyllostine
Reactant of Route 2
Phyllostine
Reactant of Route 3
Phyllostine
Reactant of Route 4
Phyllostine
Reactant of Route 5
Phyllostine
Reactant of Route 6
Phyllostine
Customer
Q & A

Q1: How does phyllostine affect insects like the diamondback moth (DBM)?

A1: this compound exhibits strong antifeedant, contact toxicity, and oviposition deterrent activities against DBM larvae. [] In no-choice leaf disc assays, this compound acetate and this compound resulted in 100% feeding deterrence at 50 μg/cm2. [] The exact mechanism behind these effects remains to be fully elucidated.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol.

Q3: What spectroscopic data is available for this compound?

A3: Several studies report spectroscopic data for this compound, including proton and 13C NMR, CD spectra, and mass spectrometry data. [, , , ] These data confirm its structure and provide insights into its stereochemistry.

Q4: Is there information available on the stability of this compound under various conditions?

A4: While the provided research focuses on the biosynthesis and biological activities of this compound, information regarding its stability under various conditions (temperature, pH, light) is limited. Further research is needed to assess its stability and suitability for different applications.

Q5: Does this compound possess any catalytic properties?

A5: The provided research primarily focuses on this compound's role as a metabolite and its biological activities. There is no mention of any intrinsic catalytic properties associated with this compound.

Q6: Have there been any computational studies on this compound?

A6: The provided abstracts do not mention any computational studies like molecular docking or QSAR modeling for this compound. Such studies could be valuable in understanding its interactions with biological targets and predicting the activity of analogs.

Q7: How does the structure of this compound relate to its biological activity?

A7: Research suggests that the epoxyquinone moiety in this compound plays a crucial role in its biological activity. [] Analogs like desoxythis compound, which lacks a hydroxyl group, also show biological activity, but their potency and specificity can differ. []

Q8: Are there any formulation strategies to improve the stability or bioavailability of this compound?

A8: The provided research primarily focuses on identifying and characterizing this compound. Information regarding specific formulation strategies to enhance its stability, solubility, or bioavailability is not available.

Q9: Is there information available regarding the SHE regulations, PK/PD, in vitro/vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, or analytical methods for this compound?

A9: The provided research primarily focuses on the biosynthesis, isolation, and basic biological characterization of this compound. Detailed studies on SHE regulations, PK/PD, in vitro/vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, or analytical method validation are not covered in these papers.

Q10: Is there information available about the environmental impact, dissolution, quality control, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications of this compound?

A10: While some papers mention the isolation of this compound from natural sources like fungi and algae, [, , ] information on its environmental impact, degradation, and related aspects is limited. Further research is needed to comprehensively assess these factors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.